molecular formula C13H8Cl3NO B11996210 2-((2,4,6-Trichloro-phenylimino)-methyl)-phenol CAS No. 20771-83-9

2-((2,4,6-Trichloro-phenylimino)-methyl)-phenol

Katalognummer: B11996210
CAS-Nummer: 20771-83-9
Molekulargewicht: 300.6 g/mol
InChI-Schlüssel: YDRZYEMILXPXEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2,4,6-Trichloro-phenylimino)-methyl)-phenol is an organic compound characterized by the presence of a phenol group and a trichlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4,6-Trichloro-phenylimino)-methyl)-phenol typically involves the reaction of 2,4,6-trichloroaniline with salicylaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

2-((2,4,6-Trichloro-phenylimino)-methyl)-phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine bond can be reduced to form amines.

    Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols and derivatives.

Wissenschaftliche Forschungsanwendungen

2-((2,4,6-Trichloro-phenylimino)-methyl)-phenol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-((2,4,6-Trichloro-phenylimino)-methyl)-phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the trichlorophenyl group can interact with hydrophobic regions. These interactions can disrupt biological processes, leading to antimicrobial or antifungal effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4,6-Trichlorophenol: A related compound with similar chemical properties but lacking the imine bond.

    2,4,6-Trichlorobenzoyl chloride: Another related compound used in organic synthesis.

Uniqueness

2-((2,4,6-Trichloro-phenylimino)-methyl)-phenol is unique due to the presence of both the phenol and trichlorophenyl groups, as well as the imine bond

Eigenschaften

CAS-Nummer

20771-83-9

Molekularformel

C13H8Cl3NO

Molekulargewicht

300.6 g/mol

IUPAC-Name

2-[(2,4,6-trichlorophenyl)iminomethyl]phenol

InChI

InChI=1S/C13H8Cl3NO/c14-9-5-10(15)13(11(16)6-9)17-7-8-3-1-2-4-12(8)18/h1-7,18H

InChI-Schlüssel

YDRZYEMILXPXEN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2Cl)Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.